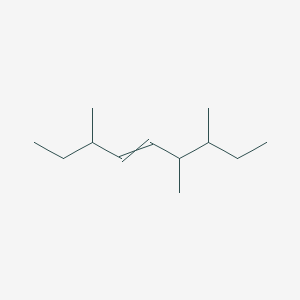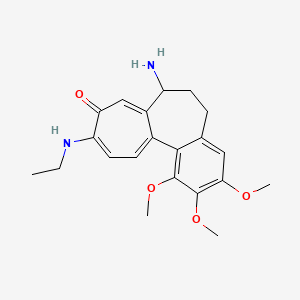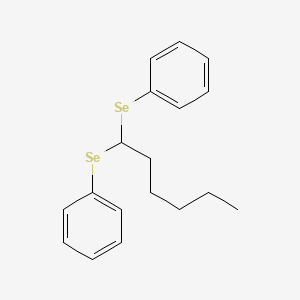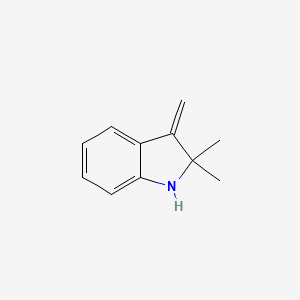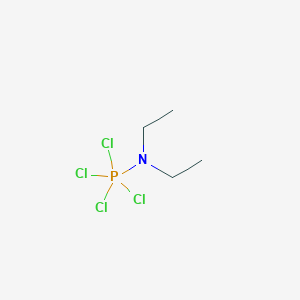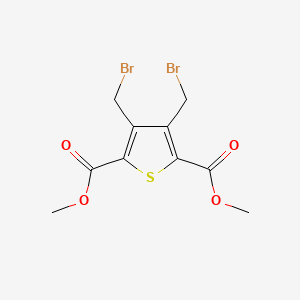
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromomethyl groups and two ester groups attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols from the ester groups.
科学的研究の応用
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate has several applications in scientific research:
作用機序
The mechanism of action of dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl groups can act as alkylating agents, modifying nucleophilic sites on biomolecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Diethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl ester groups.
3,4-Bis(bromomethyl)thiophene: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate: Lacks the bromomethyl groups, resulting in different reactivity.
Uniqueness
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification
特性
CAS番号 |
64663-84-9 |
|---|---|
分子式 |
C10H10Br2O4S |
分子量 |
386.06 g/mol |
IUPAC名 |
dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2O4S/c1-15-9(13)7-5(3-11)6(4-12)8(17-7)10(14)16-2/h3-4H2,1-2H3 |
InChIキー |
FDULIXDGNNEGTH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
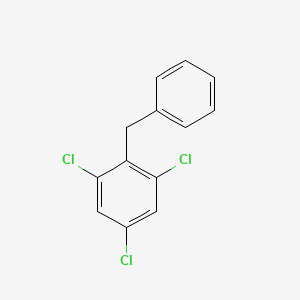

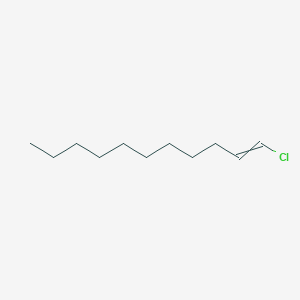
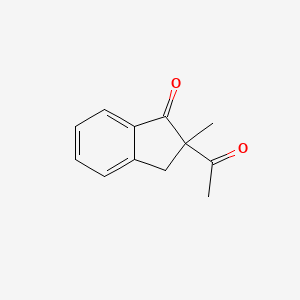
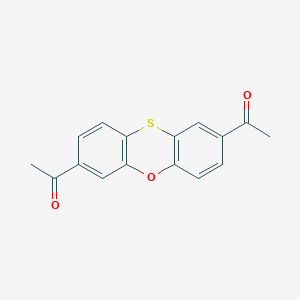
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

